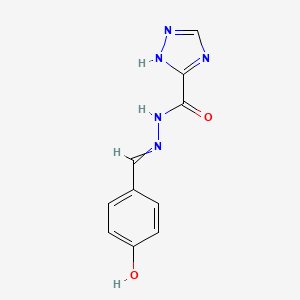![molecular formula C23H22FNO2 B5740969 N-(2-fluorophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5740969.png)
N-(2-fluorophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide, also known as FMPA, is a novel compound that has been widely studied for its potential use in scientific research. FMPA is a synthetic compound that belongs to the class of amides and is known to have potent biological activity.
作用機序
The exact mechanism of action of N-(2-fluorophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been found to have potent analgesic effects in animal models of pain, and it has been shown to reduce the severity of inflammation in animal models of arthritis.
実験室実験の利点と制限
One of the main advantages of using N-(2-fluorophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide in lab experiments is its potent biological activity. This compound has been shown to have a wide range of biological effects, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its relative lack of selectivity. This compound has been found to inhibit the activity of multiple enzymes and signaling pathways, making it difficult to determine the specific mechanism of action of this compound in a given biological process.
将来の方向性
There are several future directions for the study of N-(2-fluorophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide. One potential area of research is the development of more selective analogs of this compound that target specific enzymes or signaling pathways. Another area of research is the study of the pharmacokinetics and toxicity of this compound in animal models and humans. Finally, the potential use of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases should be further explored.
Conclusion:
In conclusion, this compound is a novel compound that has been extensively studied for its potential use in scientific research. This compound has been found to have potent biological activity, including anti-inflammatory, analgesic, and antitumor properties. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. This compound has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound.
合成法
The synthesis of N-(2-fluorophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide involves the reaction of 2-fluoroaniline with 4-(1-methyl-1-phenylethyl)phenol in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain this compound. The overall yield of the synthesis is around 50%, and the purity of the final product can be increased by recrystallization.
科学的研究の応用
N-(2-fluorophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide has been extensively studied for its potential use in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have potent anti-inflammatory and analgesic effects in animal models of inflammation and pain.
特性
IUPAC Name |
N-(2-fluorophenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO2/c1-23(2,17-8-4-3-5-9-17)18-12-14-19(15-13-18)27-16-22(26)25-21-11-7-6-10-20(21)24/h3-15H,16H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKRTPACCUTHJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

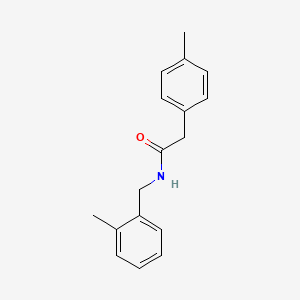
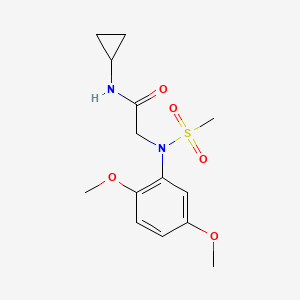
![methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5740898.png)
![2-[(4-chlorophenyl)thio]-N-(1-propyl-1H-tetrazol-5-yl)acetamide](/img/structure/B5740906.png)
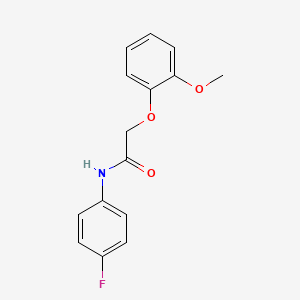
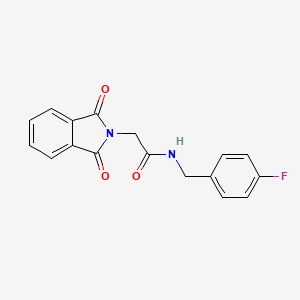
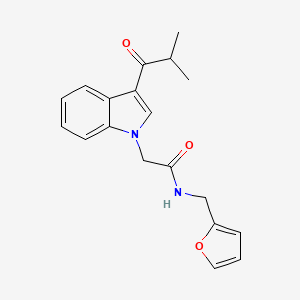
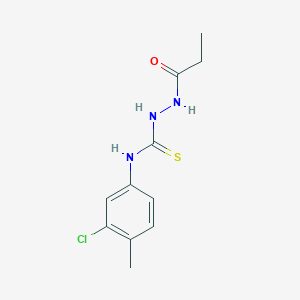
![5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5740934.png)
![1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5740953.png)
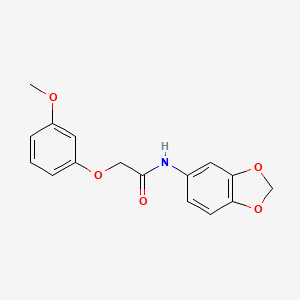
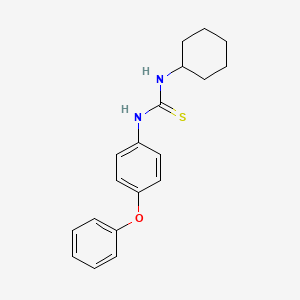
![1-{4-[(4-nitrophenoxy)methyl]phenyl}ethanone](/img/structure/B5740993.png)
